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Compound of Interest

Compound Name: 2-Nitro-2-butene

Cat. No.: B14748171

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used for the
characterization of 2-Nitro-2-butene. Due to the limited availability of comprehensive, publicly
accessible experimental spectra for 2-Nitro-2-butene, this document presents available data
alongside predicted spectroscopic characteristics derived from analogous compounds and
established principles. For comparative purposes, detailed spectroscopic data for the related
compound, 2-nitropropane, is also provided.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for 2-Nitro-2-
butene, with a direct comparison to 2-nitropropane.

Table 1: Mass Spectrometry Data

Analyte Molecular lon (m/z) Key Fragment lons (m/z)
2-Nitro-2-butene 101[1] 55, 29[1]
2-Nitropropane 89 46, 43, 41, 30

Table 2: Infrared (IR) Spectroscopy Data
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N-O Asymmetric N-O Symmetric
Analyte C=C Stretch (cm™?2)
Stretch (cm™?) Stretch (cm™?)
2-Nitro-2-butene
) ~1520 ~1350 ~1650
(Predicted)
2-Nitropropane ~1550 ~1370 N/A

Note: The C=C stretch in nitroalkenes is often weak.

Table 3: '"H NMR Spectroscopy Data (Predicted)

Chemical Shift (8)

Analyte Protons Multiplicity
Ppm

(E)-2-Nitro-2-butene ~2.1 3H (CHs-C=) Singlet
~7.0 1H (=CH) Quartet
~2.4 3H (=CH-CH5) Doublet
2-Nitropropane ~1.5 6H (2 x CH3) Doublet
~4.7 1H (CH-NO2) Septet

= 13 1
Analyte Chemical Shift (8) ppm Carbon
(E)-2-Nitro-2-butene ~15 =C-CHs
~18 C-CHs
~135 =CH
~145 C-NO2
2-Nitropropane ~20 2 x CHs
~80 CH-NO:2

Table 5: UV-Vis Spectroscopy Data (Predicted)
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Molar Absorptivity
Analyte Amax (nm) ©) Solvent
€
2-Nitro-2-butene ~230-240 ~10,000 Ethanol
2-Nitropropane ~270-280 Low Ethanol

Experimental Workflow

The characterization of a novel or synthesized compound like 2-Nitro-2-butene typically
follows a standardized workflow of spectroscopic analyses to elucidate and confirm its

structure.
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Caption: A general experimental workflow for the spectroscopic characterization of a chemical

compound.
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Experimental Protocols

1. Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g.,
dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

e GC Conditions:

o

Column: A non-polar capillary column (e.g., DB-5ms).

o

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

[¢]

Carrier Gas: Helium.

[¢]

» MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 30 to 300.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
fragmentation pattern.

2. Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be dissolved in
a suitable solvent and a thin film cast on a salt plate.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the clean salt plates or solvent is first recorded and subtracted from the sample
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spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with
specific functional groups.

. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Parameters to set include pulse angle, acquisition time, and relaxation delay.
13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Longer acquisition times are typically required due to the lower natural abundance and
sensitivity of 13C.

Data Analysis: Chemical shifts, splitting patterns (multiplicity), and integration values are
used to determine the structure of the molecule.

. UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give an
absorbance reading between 0.1 and 1.0.

Instrumentation: A UV-Vis spectrophotometer.
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» Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A
baseline spectrum of the solvent in the cuvette is recorded first.

o Data Analysis: The wavelength of maximum absorbance (Amax) and the molar absorptivity
(¢) are determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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